- 2-(Fluoromethoxy)-4'-(S-methanesulfonimidoyl)-1,1'-biphenyl (UCM-1306), an Orally Bioavailable Positive Allosteric Modulator of the Human Dopamine D1 Receptor for Parkinson's DiseaseJournal of Medicinal Chemistry, 2022, 65(18), 12256-12272,
Cas no 2092777-78-9 ((4-bromo-3-chlorophenyl)(imino)methyl-lambda6-sulfanone)
El (4-bromo-3-clorofenil)(imino)metil-lambda6-sulfanona es un compuesto organosulfurado de alta pureza, caracterizado por su estructura molecular estable y reactividad selectiva. Su grupo funcional sulfonilimino (-S(=N)-) lo hace útil en síntesis orgánicas avanzadas, particularmente en reacciones de acoplamiento cruzado y como intermediario en la preparación de compuestos farmacológicamente activos. La presencia de los halógenos (bromo y cloro) en posiciones específicas del anillo aromático confiere propiedades electrónicas particulares, facilitando su uso en química medicinal y en el desarrollo de materiales especializados. Su alta pureza y estabilidad lo convierten en un reactivo valioso para investigaciones en química orgánica y farmacéutica.

2092777-78-9 structure
Nombre del producto:(4-bromo-3-chlorophenyl)(imino)methyl-lambda6-sulfanone
Número CAS:2092777-78-9
MF:C7H7BrClNOS
Megavatios:268.55857872963
MDL:MFCD30631766
CID:5239448
(4-bromo-3-chlorophenyl)(imino)methyl-lambda6-sulfanone Propiedades químicas y físicas
Nombre e identificación
-
- INDEX NAME NOT YET ASSIGNED
- (4-bromo-3-chlorophenyl)(imino)methyl-lambda6-sulfanone
-
- MDL: MFCD30631766
- Renchi: 1S/C7H7BrClNOS/c1-12(10,11)5-2-3-6(8)7(9)4-5/h2-4,10H,1H3
- Clave inchi: DBFNBLSVIXWWRW-UHFFFAOYSA-N
- Sonrisas: O=S(C)(C1C=C(Cl)C(Br)=CC=1)=N
Propiedades experimentales
- Denso: 1.70±0.1 g/cm3(Predicted)
- Punto de ebullición: 330.5±52.0 °C(Predicted)
(4-bromo-3-chlorophenyl)(imino)methyl-lambda6-sulfanone PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-308890-1g |
(4-bromo-3-chlorophenyl)(imino)methyl-lambda6-sulfanone |
2092777-78-9 | 1g |
$1019.0 | 2023-09-05 | ||
Enamine | EN300-308890-5.0g |
(4-bromo-3-chlorophenyl)(imino)methyl-lambda6-sulfanone |
2092777-78-9 | 5.0g |
$2673.0 | 2023-02-26 | ||
Enamine | EN300-308890-10.0g |
(4-bromo-3-chlorophenyl)(imino)methyl-lambda6-sulfanone |
2092777-78-9 | 10.0g |
$3362.0 | 2023-02-26 | ||
Enamine | EN300-308890-1.0g |
(4-bromo-3-chlorophenyl)(imino)methyl-lambda6-sulfanone |
2092777-78-9 | 1.0g |
$1019.0 | 2023-02-26 | ||
Enamine | EN300-308890-2.5g |
(4-bromo-3-chlorophenyl)(imino)methyl-lambda6-sulfanone |
2092777-78-9 | 2.5g |
$2110.0 | 2023-09-05 | ||
Enamine | EN300-308890-10g |
(4-bromo-3-chlorophenyl)(imino)methyl-lambda6-sulfanone |
2092777-78-9 | 10g |
$3362.0 | 2023-09-05 | ||
Enamine | EN300-308890-5g |
(4-bromo-3-chlorophenyl)(imino)methyl-lambda6-sulfanone |
2092777-78-9 | 5g |
$2673.0 | 2023-09-05 |
(4-bromo-3-chlorophenyl)(imino)methyl-lambda6-sulfanone Métodos de producción
Métodos de producción 1
Condiciones de reacción
1.1 Reagents: Sulfuric acid Solvents: Water ; 2 h, reflux; reflux → rt
1.2 Reagents: Sodium hydroxide Solvents: Water ; neutralized, 0 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ; neutralized, 0 °C
Referencia
Métodos de producción 2
Condiciones de reacción
1.1 Catalysts: Ruthenium trichloride Solvents: Acetonitrile , Dichloromethane ; 5 min, rt
1.2 Reagents: Sodium periodate Solvents: Water ; 3 h, rt
2.1 Reagents: Sulfuric acid Solvents: Water ; 2 h, reflux; reflux → rt
2.2 Reagents: Sodium hydroxide Solvents: Water ; neutralized, 0 °C
1.2 Reagents: Sodium periodate Solvents: Water ; 3 h, rt
2.1 Reagents: Sulfuric acid Solvents: Water ; 2 h, reflux; reflux → rt
2.2 Reagents: Sodium hydroxide Solvents: Water ; neutralized, 0 °C
Referencia
- 2-(Fluoromethoxy)-4'-(S-methanesulfonimidoyl)-1,1'-biphenyl (UCM-1306), an Orally Bioavailable Positive Allosteric Modulator of the Human Dopamine D1 Receptor for Parkinson's DiseaseJournal of Medicinal Chemistry, 2022, 65(18), 12256-12272,
Métodos de producción 3
Condiciones de reacción
1.1 Reagents: Potassium ethylxanthate , Sodium nitrite , Hydrochloric acid Solvents: Water ; 1.5 h, -5 °C → 75 °C
1.2 Reagents: Potassium hydroxide Solvents: Ethanol ; overnight, heated
2.1 Reagents: Potassium carbonate Solvents: Acetone ; 5 h, rt
3.1 Reagents: N-Bromosuccinimide , Potassium tert-butoxide Solvents: Methanol ; 1.5 h, rt
4.1 Catalysts: Ruthenium trichloride Solvents: Acetonitrile , Dichloromethane ; 5 min, rt
4.2 Reagents: Sodium periodate Solvents: Water ; 3 h, rt
5.1 Reagents: Sulfuric acid Solvents: Water ; 2 h, reflux; reflux → rt
5.2 Reagents: Sodium hydroxide Solvents: Water ; neutralized, 0 °C
1.2 Reagents: Potassium hydroxide Solvents: Ethanol ; overnight, heated
2.1 Reagents: Potassium carbonate Solvents: Acetone ; 5 h, rt
3.1 Reagents: N-Bromosuccinimide , Potassium tert-butoxide Solvents: Methanol ; 1.5 h, rt
4.1 Catalysts: Ruthenium trichloride Solvents: Acetonitrile , Dichloromethane ; 5 min, rt
4.2 Reagents: Sodium periodate Solvents: Water ; 3 h, rt
5.1 Reagents: Sulfuric acid Solvents: Water ; 2 h, reflux; reflux → rt
5.2 Reagents: Sodium hydroxide Solvents: Water ; neutralized, 0 °C
Referencia
- 2-(Fluoromethoxy)-4'-(S-methanesulfonimidoyl)-1,1'-biphenyl (UCM-1306), an Orally Bioavailable Positive Allosteric Modulator of the Human Dopamine D1 Receptor for Parkinson's DiseaseJournal of Medicinal Chemistry, 2022, 65(18), 12256-12272,
Métodos de producción 4
Condiciones de reacción
1.1 Reagents: N-Bromosuccinimide , Potassium tert-butoxide Solvents: Methanol ; 1.5 h, rt
2.1 Catalysts: Ruthenium trichloride Solvents: Acetonitrile , Dichloromethane ; 5 min, rt
2.2 Reagents: Sodium periodate Solvents: Water ; 3 h, rt
3.1 Reagents: Sulfuric acid Solvents: Water ; 2 h, reflux; reflux → rt
3.2 Reagents: Sodium hydroxide Solvents: Water ; neutralized, 0 °C
2.1 Catalysts: Ruthenium trichloride Solvents: Acetonitrile , Dichloromethane ; 5 min, rt
2.2 Reagents: Sodium periodate Solvents: Water ; 3 h, rt
3.1 Reagents: Sulfuric acid Solvents: Water ; 2 h, reflux; reflux → rt
3.2 Reagents: Sodium hydroxide Solvents: Water ; neutralized, 0 °C
Referencia
- 2-(Fluoromethoxy)-4'-(S-methanesulfonimidoyl)-1,1'-biphenyl (UCM-1306), an Orally Bioavailable Positive Allosteric Modulator of the Human Dopamine D1 Receptor for Parkinson's DiseaseJournal of Medicinal Chemistry, 2022, 65(18), 12256-12272,
Métodos de producción 5
Condiciones de reacción
1.1 Reagents: Potassium carbonate Solvents: Acetone ; 5 h, rt
2.1 Reagents: N-Bromosuccinimide , Potassium tert-butoxide Solvents: Methanol ; 1.5 h, rt
3.1 Catalysts: Ruthenium trichloride Solvents: Acetonitrile , Dichloromethane ; 5 min, rt
3.2 Reagents: Sodium periodate Solvents: Water ; 3 h, rt
4.1 Reagents: Sulfuric acid Solvents: Water ; 2 h, reflux; reflux → rt
4.2 Reagents: Sodium hydroxide Solvents: Water ; neutralized, 0 °C
2.1 Reagents: N-Bromosuccinimide , Potassium tert-butoxide Solvents: Methanol ; 1.5 h, rt
3.1 Catalysts: Ruthenium trichloride Solvents: Acetonitrile , Dichloromethane ; 5 min, rt
3.2 Reagents: Sodium periodate Solvents: Water ; 3 h, rt
4.1 Reagents: Sulfuric acid Solvents: Water ; 2 h, reflux; reflux → rt
4.2 Reagents: Sodium hydroxide Solvents: Water ; neutralized, 0 °C
Referencia
- 2-(Fluoromethoxy)-4'-(S-methanesulfonimidoyl)-1,1'-biphenyl (UCM-1306), an Orally Bioavailable Positive Allosteric Modulator of the Human Dopamine D1 Receptor for Parkinson's DiseaseJournal of Medicinal Chemistry, 2022, 65(18), 12256-12272,
(4-bromo-3-chlorophenyl)(imino)methyl-lambda6-sulfanone Raw materials
- aminoformonitrile
- 4-Bromo-3-chloroaniline
- 1-Bromo-2-chloro-4-methylsulfanyl-benzene
- 4-Bromo-3-chlorobenzenethiol
(4-bromo-3-chlorophenyl)(imino)methyl-lambda6-sulfanone Preparation Products
(4-bromo-3-chlorophenyl)(imino)methyl-lambda6-sulfanone Literatura relevante
-
Angelina Z. Monroe,William H. Gordon,Jared S. Wood,Gary E. Martin,Jeremy B. Morgan,R. Thomas Williamson Chem. Commun., 2021,57, 5658-5661
-
Ileana Menegazzo,Alexander Fries,Stefano Mammi,Roberta Galeazzi,Gianluca Martelli,Mario Orena,Samuele Rinaldi Chem. Commun., 2006, 4915-4917
-
Stephen Caddick RSC Adv., 2013,3, 14975-14978
-
Golam Moula,Moumita Bose,Sabyasachi Sarkar New J. Chem., 2019,43, 8332-8340
-
Pengchong Xue,Jiabao Sun,Peng Chen,Peng Gong,Boqi Yao,Zhenqi Zhang,Chong Qian,Ran Lu J. Mater. Chem. C, 2015,3, 4086-4092
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